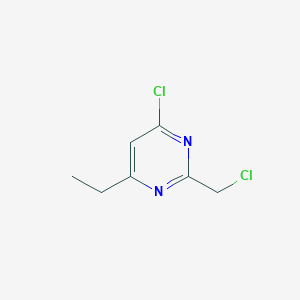

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine

説明

特性

IUPAC Name |

4-chloro-2-(chloromethyl)-6-ethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-5-3-6(9)11-7(4-8)10-5/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKQJZYHILVROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine typically involves the chlorination of 2-(chloromethyl)-6-ethylpyrimidine. One common method is the reaction of 2-(chloromethyl)-6-ethylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

化学反応の分析

Types of Reactions

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyrimidine.

Oxidation: Pyrimidine N-oxides.

Reduction: Methyl-substituted pyrimidines.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its chloromethyl group enables further functionalization, which is crucial for developing bioactive compounds.

Case Study: Anti-inflammatory Agents

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-chloro-2-(chloromethyl)-6-ethylpyrimidine, in anti-inflammatory drug development. Research has shown that modifications to the pyrimidine structure can enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds derived from this pyrimidine exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Applications

The compound is also relevant in the agricultural sector, particularly as a precursor for fungicides and herbicides. The chlorinated pyrimidine structure is known to impart biological activity against various pathogens.

Case Study: Fungicide Development

U.S. Patent No. 5,145,856 discusses the use of chlorinated pyrimidines as intermediates in synthesizing fungicides. The synthesis involves reactions where 4-chloro-2-(chloromethyl)-6-ethylpyrimidine can be transformed into more complex structures with enhanced fungicidal properties . This application underscores the compound's utility in crop protection.

Disinfection Byproducts Research

In environmental chemistry, 4-chloro-2-(chloromethyl)-6-ethylpyrimidine has been studied for its role in forming disinfection byproducts (DBPs) during water treatment processes. The compound's chlorinated nature makes it a subject of interest when evaluating the safety and efficacy of water disinfection methods.

Case Study: Chlorination Effects

Research has shown that chlorination of wastewater can lead to the formation of DBPs from various contaminants, including those related to chlorinated pyrimidines. A study investigated the cytotoxicity and estrogenic activity of DBPs formed during chlorination processes, revealing that certain chlorinated compounds exhibited significant cytotoxic effects while others showed varying levels of estrogenicity . This highlights the need for careful monitoring and management of chlorinated compounds in water treatment.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving 4-chloro-2-(chloromethyl)-6-ethylpyrimidine have provided insights into how structural modifications influence biological activity.

Findings from SAR Studies

Investigations into the SAR of pyrimidine derivatives indicate that substituents on the pyrimidine ring can significantly affect their pharmacological properties. For example, the presence of electron-donating groups enhances anti-inflammatory activities, while different halogen substitutions can alter toxicity profiles . These findings are critical for guiding future drug design and optimization efforts.

作用機序

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs.

類似化合物との比較

Table 1: Substituent Comparison of Key Pyrimidine Derivatives

*Estimated based on formula C₇H₈Cl₂N₂.

Key Observations:

Chloromethyl vs. Methyl at Position 2 : The chloromethyl group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl-substituted analogs (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine). This reactivity is critical for synthesizing fused heterocycles or covalent inhibitors .

Ethyl vs. Bulkier Substituents at Position 6 : The ethyl group enhances lipophilicity compared to methyl (e.g., 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine) but is less sterically hindering than isopropyl (e.g., 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine), balancing solubility and reactivity .

Aromatic vs. Aliphatic Substituents : Compounds like Daraprim, with a 4-chlorophenyl group, exhibit distinct biological activity (antimalarial) due to aromatic π-π interactions and target binding, unlike aliphatic-substituted derivatives .

Pharmacological and Industrial Relevance

- Daraprim: A clinically approved antimalarial, Daraprim’s diamino and chlorophenyl groups enable high-affinity binding to parasitic dihydrofolate reductase. In contrast, the chloromethyl group in the target compound limits direct therapeutic use but enhances utility in synthesizing bioactive molecules .

- Agrochemical Derivatives : Pyrimidines with heteroaromatic substituents (e.g., 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine) are explored in pesticides due to their stability and target specificity .

Physicochemical Properties

- Lipophilicity : The ethyl group at position 6 increases log P compared to methyl analogs, influencing membrane permeability in drug design .

- Thermal Stability: Chloromethyl-substituted derivatives may exhibit lower melting points than diamino analogs (e.g., Daraprim) due to reduced hydrogen bonding .

生物活性

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine (CAS No. 77457-72-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

4-Chloro-2-(chloromethyl)-6-ethylpyrimidine features a chloromethyl group and an ethyl substituent at the 6-position of the pyrimidine ring, which may influence its reactivity and biological interactions. The compound is primarily utilized in the synthesis of more complex organic molecules and has been investigated for various pharmacological properties.

Antibacterial and Antifungal Properties

Research indicates that pyrimidine derivatives, including 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine, exhibit notable antibacterial and antifungal activities. These effects are attributed to their ability to interfere with microbial growth mechanisms. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for this pyrimidine derivative in antimicrobial applications .

Cytotoxic Activity Against Cancer Cell Lines

Studies have explored the cytotoxic effects of 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine on cancer cell lines. Preliminary investigations suggest that this compound may inhibit cell proliferation in certain cancer types, although specific IC50 values and comparative data with standard chemotherapeutics remain to be fully elucidated. The compound's mechanism may involve apoptosis induction or cell cycle arrest, common pathways for anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrimidine ring can significantly impact biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhances inhibitory potency against target enzymes. In one study, derivatives similar to 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine displayed varying degrees of COX-2 inhibition, with some achieving IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The precise mechanism of action for 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine is not fully characterized; however, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to altered enzyme activity or modulation of receptor-mediated responses, contributing to its observed biological effects .

Case Studies

- Antitumor Activity : In a controlled study involving murine models with transplanted tumors, compounds structurally related to 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine were tested for their ability to inhibit tumor growth. Results indicated no significant differences in tumor size between treated and control groups, suggesting that further optimization of chemical structure may be necessary for enhanced efficacy .

- Antimicrobial Efficacy : A series of experiments evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited substantial antimicrobial activity, prompting further exploration into their potential as therapeutic agents .

Comparative Analysis

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., δ 2.5–3.0 ppm for chloromethyl protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 219.05) .

- X-ray Crystallography : Resolves crystal packing and bond angles for structural validation (e.g., C-Cl bond length ~1.73 Å) .

What computational methods predict the compound’s interactions with biological targets like kinases or GPCRs?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4ZUD) to model binding poses. The chloromethyl group may form hydrophobic interactions with kinase ATP-binding pockets .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability by analyzing RMSD (<2 Å) and hydrogen bond occupancy .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to guide derivative design .

How can reaction byproducts be minimized during large-scale synthesis?

Q. Advanced

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand to reduce dimerization byproducts .

- Temperature Gradients : Stepwise heating (40°C → 80°C) during chloromethylation suppresses polysubstitution .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., chloromethyl carbocation at 1650 cm⁻¹) to adjust reagent stoichiometry .

What are the key differences in spectroscopic signatures between 4-Chloro-2-(chloromethyl)-6-ethylpyrimidine and its dechlorinated analogs?

Q. Basic

- ¹³C NMR : The C-Cl carbon resonates at δ 105–110 ppm, absent in dechlorinated analogs .

- IR Spectroscopy : C-Cl stretching at 550–600 cm⁻¹ distinguishes it from hydroxylated derivatives .

- UV-Vis : A λₘₐₐ shift from 270 nm (chlorinated) to 250 nm (dechlorinated) indicates electronic delocalization changes .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Light Sensitivity : UV-Vis degradation studies show 10% decomposition after 72 hours under UV light (store in amber vials) .

- Humidity : Hydrolysis of the chloromethyl group occurs at >60% RH (TGA shows mass loss above 120°C). Use desiccants (silica gel) for long-term storage .

What strategies enhance the compound’s solubility for in vitro biological assays?

Q. Advanced

- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .

- Salt Formation : React with HCl to form a hydrochloride salt (solubility in water: ~5 mg/mL) .

- Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve aqueous dispersion (PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。